molecular formula C16H16ClN3O B6178441 1-(6-chloropyridine-2-carbonyl)-4-phenylpiperazine CAS No. 1458507-05-5

1-(6-chloropyridine-2-carbonyl)-4-phenylpiperazine

Cat. No.: B6178441
CAS No.: 1458507-05-5
M. Wt: 301.8
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Description

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and a 6-chloropyridine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridine-2-carbonyl)-4-phenylpiperazine typically involves the reaction of 6-chloronicotinoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an organic solvent like dichloromethane and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridine-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 6-Chloropyridine-2-carbonyl chloride
  • 4-Phenylpiperazine
  • 1-(6-Chloropyridine-2-carbonyl)pyrrolidine

Comparison: 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine is unique due to the presence of both the 6-chloropyridine-2-carbonyl and phenylpiperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity to certain receptors or improved stability under specific conditions.

Properties

CAS No.

1458507-05-5

Molecular Formula

C16H16ClN3O

Molecular Weight

301.8

Purity

95

Origin of Product

United States

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